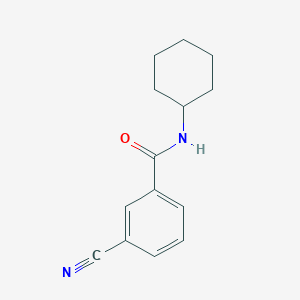
(E)-3-(1-benzylpyrazol-4-yl)-2-cyanoprop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(1-benzylpyrazol-4-yl)-2-cyanoprop-2-enoic acid, also known as BPCA, is an organic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BPCA is a pyrazole derivative that exhibits significant bioactivity, making it a promising candidate for the development of novel drugs.
Mecanismo De Acción
The mechanism of action of (E)-3-(1-benzylpyrazol-4-yl)-2-cyanoprop-2-enoic acid is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in the production of pro-inflammatory cytokines. This compound has also been shown to exhibit antioxidant activity, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant anti-inflammatory, antioxidant, and antitumor activities in various in vitro and in vivo models. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. This compound has also been shown to exhibit neuroprotective effects in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-3-(1-benzylpyrazol-4-yl)-2-cyanoprop-2-enoic acid exhibits significant bioactivity, making it a promising candidate for the development of novel drugs. However, its synthesis can be challenging, and its bioactivity may vary depending on the experimental conditions. Furthermore, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several potential future directions for research on (E)-3-(1-benzylpyrazol-4-yl)-2-cyanoprop-2-enoic acid. One area of interest is the development of novel drugs based on this compound, which may exhibit improved bioactivity and fewer side effects compared to existing drugs. Another area of interest is the elucidation of the mechanism of action of this compound, which may lead to the development of more effective therapies for diseases involving inflammation and oxidative stress. Additionally, further studies are needed to investigate the potential neuroprotective effects of this compound in animal models of neurodegenerative diseases.
Métodos De Síntesis
(E)-3-(1-benzylpyrazol-4-yl)-2-cyanoprop-2-enoic acid can be synthesized using a variety of methods, with the most common being the Knoevenagel condensation reaction between benzylpyrazole-4-carboxaldehyde and malononitrile in the presence of a base. This reaction yields the desired product in good yields and high purity.
Aplicaciones Científicas De Investigación
(E)-3-(1-benzylpyrazol-4-yl)-2-cyanoprop-2-enoic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits significant anti-inflammatory, antioxidant, and antitumor activities, making it a promising candidate for the development of novel drugs. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases, including cancer, diabetes, and Alzheimer's disease.
Propiedades
IUPAC Name |
(E)-3-(1-benzylpyrazol-4-yl)-2-cyanoprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c15-7-13(14(18)19)6-12-8-16-17(10-12)9-11-4-2-1-3-5-11/h1-6,8,10H,9H2,(H,18,19)/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFBKOLXTLLYOQ-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)C=C(C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)/C=C(\C#N)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7645271.png)
![N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-2,4-difluorobenzenesulfonamide](/img/structure/B7645282.png)
![3-[(1R)-1-(thiadiazol-4-ylmethylamino)ethyl]phenol](/img/structure/B7645288.png)
![N-[(4-chlorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B7645303.png)
![N-[3-(hydroxymethyl)phenyl]naphthalene-2-carboxamide](/img/structure/B7645313.png)
![2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]-N-propan-2-ylacetamide](/img/structure/B7645326.png)

![(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol](/img/structure/B7645329.png)

![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2-naphthalen-1-ylacetamide](/img/structure/B7645338.png)
![2,6-dimethyl-N-[[(2R)-oxolan-2-yl]methyl]pyrimidin-4-amine](/img/structure/B7645345.png)
![2-[cyclopentyl-[(2S)-oxolane-2-carbonyl]amino]acetic acid](/img/structure/B7645350.png)
![(E)-2-cyano-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]prop-2-enoic acid](/img/structure/B7645364.png)
![(2R)-N-[(2-methoxyphenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7645370.png)